molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid

Cat. No.: B3013818
CAS No.: 2167195-25-5
M. Wt: 229.276
InChI Key: CTVQRDMZEJXDTO-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Electrophilic Building Blocks

The chemical 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has been utilized in the synthesis of electrophilic building blocks for creating enantiomerically pure compounds. This process involves acetalization with amino or hydroxy-carboxylic acids, leading to the production of various chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).

Synthesis of Heterocyclic Amino Acid

A key application is the synthesis of novel heterocyclic amino acids. The compound has been used to create derivatives like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, confirmed through various spectroscopic methods (Dzedulionytė et al., 2021).

Development of Peptide Derivatives

This chemical plays a crucial role in the C-alkylation of peptides. It has been used to prepare protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides show potential in the creation of novel peptide-based therapeutics and research into the modification of peptide backbones (Matt & Seebach, 1998).

Role in Fluorescent Amino Acid Derivative Synthesis

Another significant application is in the synthesis of fluorescent amino acid derivatives. A method has been developed using this compound to create N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, a compound with high fluorescence quantum yield, illustrating new avenues for the synthesis of amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQRDMZEJXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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